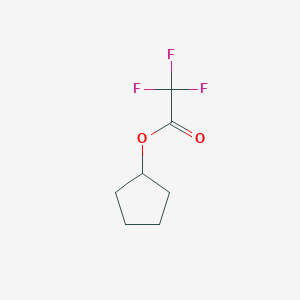

Cyclopentyl trifluoroacetate

Description

However, analogous compounds such as cyclopentyl chloroformate and phenyl trifluoroacetate are discussed in the sources. For transparency, this article will focus on structurally or functionally related esters and highlight gaps in available data for the queried compound.

Cyclopentyl trifluoroacetate is an ester derivative of trifluoroacetic acid (TFA) and cyclopentanol. Such compounds are typically used in organic synthesis as acylating agents or protective groups due to their reactivity and stability under specific conditions .

Properties

IUPAC Name |

cyclopentyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c8-7(9,10)6(11)12-5-3-1-2-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCONYJQZFUESJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334935 | |

| Record name | Cyclopentyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-13-9 | |

| Record name | Cyclopentyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclopentyl trifluoroacetate can be synthesized through various methods. One common synthetic route involves the reaction of cyclopentanol with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions and yields this compound as the main product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Cyclopentyl trifluoroacetate undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroacetate group is replaced by other nucleophiles.

Reduction: It can be reduced to cyclopentyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include bases like pyridine, acids like hydrochloric acid, and reducing agents like LiAlH4. The major products formed from these reactions are cyclopentanol and trifluoroacetic acid .

Scientific Research Applications

Cyclopentyl trifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentyl trifluoroacetate involves its ability to inhibit viral glycoprotein synthesis by binding to the enzyme required for glycoprotein synthesis on the surface of cells . This inhibition prevents the replication of viruses and reduces their ability to infect host cells. The compound acts as a competitive antagonist of the b2 receptor, which plays a role in its antiviral activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares cyclopentyl chloroformate (CAS 50715-28-1) and phenyl trifluoroacetate (CAS 500-73-2), two structurally related esters with documented data in the evidence.

Key Differences:

Reactivity : Cyclopentyl chloroformate contains a reactive chloroformate group, making it highly electrophilic and prone to hydrolysis (releasing HCl) . In contrast, phenyl trifluoroacetate is stabilized by the electron-withdrawing trifluoromethyl group, reducing its reactivity under dry conditions .

Applications : Cyclopentyl chloroformate is primarily used for introducing cyclopentyloxycarbonyl (Cpc) protective groups in peptide synthesis. Phenyl trifluoroacetate is employed in aromatic acylations due to its compatibility with Friedel-Crafts reactions .

Safety : Both compounds require stringent handling. Cyclopentyl chloroformate mandates full protective equipment due to corrosivity, while phenyl trifluoroacetate poses risks primarily via inhalation or dermal exposure .

Limitations in Available Data

The evidence lacks direct references to cyclopentyl trifluoroacetate , limiting a precise comparison. For example:

- Synthesis Pathways: While cyclopentyl chloroformate is synthesized via phosgenation of cyclopentanol , the preparation of trifluoroacetate esters (e.g., phenyl trifluoroacetate) typically involves TFA anhydride and alcohol under catalytic conditions .

- Thermal Stability : Trifluoroacetate esters generally exhibit higher thermal stability than chloroformates due to stronger C-F bonds, but quantitative data for the cyclopentyl variant are absent in the provided sources.

Biological Activity

Cyclopentyl trifluoroacetate (CPTFA) is an organic compound notable for its unique structural and chemical properties, which make it a subject of interest in various biological and synthetic applications. This article delves into the biological activity of CPTFA, examining its mechanisms, interactions, and potential therapeutic applications.

Chemical Structure and Properties

CPTFA is an ester formed from cyclopentanol and trifluoroacetic acid, with the molecular formula and a molecular weight of approximately 182.14 g/mol. The trifluoroacetate group significantly enhances the electrophilicity of the carbonyl carbon, making it an effective acylating agent in nucleophilic acyl substitution reactions.

CPTFA primarily acts as an acylating agent by facilitating the introduction of acyl groups into various biomolecules. The electron-withdrawing nature of the trifluoroacetate group increases the susceptibility of the carbonyl carbon to nucleophilic attack, allowing for efficient coupling reactions with amino acids and other nucleophiles. This property is particularly valuable in peptide synthesis, where specific sequences can be constructed through controlled acylation.

Enzyme Interactions

Research indicates that CPTFA can interact with various enzymes, influencing their biological activity. For instance, studies involving similar compounds suggest that esters like CPTFA may modulate enzyme activity by altering substrate binding or enzyme conformation . The unique steric and electronic properties of CPTFA allow it to engage in specific interactions that can enhance or inhibit enzymatic processes.

Case Studies

- Peptide Synthesis : In peptide synthesis applications, CPTFA has demonstrated effectiveness in activating carboxylic acid groups in amino acids, facilitating their coupling into peptides. This method allows for the construction of complex peptide sequences that are crucial for therapeutic development.

- Inhibitory Studies : In silico studies have shown that cyclopentyl scaffolds can influence enzyme active sites, potentially leading to the design of new inhibitors for metabolic pathways involving glycerol 3-phosphate acyltransferase (GPAT). The cyclopentyl structure may provide steric hindrance that alters enzyme interactions, presenting opportunities for drug development targeting obesity-related pathways .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between CPTFA and other trifluoroacetate derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Cyclohexyl trifluoroacetate | C8H11F3O2 | Larger cycloalkane ring; different sterics |

| Ethyl trifluoroacetate | C4H5F3O2 | Smaller alkyl group; more polar |

| Isobutyl trifluoroacetate | C5H7F3O2 | Branched alkyl group; different reactivity |

| Benzyl trifluoroacetate | C9H9F3O2 | Aromatic ring; potential for π-stacking |

CPTFA's distinct cyclopentyl structure contributes to its unique reactivity profile compared to these similar compounds, influencing its applications in organic synthesis and biological research.

Q & A

Basic: What are the key considerations for synthesizing cyclopentyl trifluoroacetate in a laboratory setting?

Answer:

Synthesis typically involves esterification of cyclopentanol with trifluoroacetic anhydride under controlled acidic conditions. Critical parameters include:

- Reagent purity : Ensure trifluoroacetic anhydride is free of moisture to avoid side reactions (e.g., hydrolysis to trifluoroacetic acid).

- Temperature control : Maintain 0–5°C during initial mixing to minimize exothermic side reactions .

- Workup : Neutralize residual acid with sodium bicarbonate and purify via vacuum distillation.

- Safety : Use impervious gloves (EN 374 standard butyl rubber) and fume hoods due to the corrosive and volatile nature of reagents .

Basic: How can ion chromatography be optimized for detecting trifluoroacetate residues in environmental samples?

Answer:

For environmental matrices (e.g., snow, rainwater), employ:

- Preconcentration : Solid-phase extraction (SPE) with anion-exchange cartridges to achieve detection limits as low as 0.2 ppb .

- Eluent composition : Use potassium hydroxide gradients (2–50 mM) to separate trifluoroacetate (TFA) from interfering anions (e.g., chloride, sulfate).

- Validation : Spike recovery tests (85–110%) and comparison with LC-MS/MS data ensure accuracy .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear EN 166-compliant goggles, butyl rubber gloves, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use local exhaust ventilation to limit airborne concentrations below 1 ppm (ACGIH threshold).

- Spill management : Neutralize spills with sodium carbonate and dispose of waste under hazardous chemical protocols .

Advanced: How can experimental design (DoE) resolve contradictions in trifluoroacetate stability studies under varying pH conditions?

Answer:

- Factor selection : Test pH (2–12), temperature (4–40°C), and ionic strength in a factorial design.

- Response variables : Quantify TFA degradation via ion chromatography and monitor byproducts (e.g., fluoride ions) with ion-selective electrodes.

- Modeling : Use multivariate regression to identify dominant degradation pathways (e.g., alkaline hydrolysis above pH 10) .

Advanced: What methodologies validate the environmental persistence of trifluoroacetate in polar regions?

Answer:

- Sample collection : Extract ice cores from Antarctica and analyze TFA concentrations at 10 cm intervals using preconcentration-ion chromatography .

- Source apportionment : Compare δ¹⁸O isotopic signatures of TFA with industrial vs. natural sources (e.g., volcanic emissions) to resolve contamination origins .

- Long-term trends : Correlate TFA levels with historical HCFC/HFC usage data to model accumulation rates .

Advanced: How can stability-indicating assays differentiate this compound from degradation products during storage?

Answer:

- HPLC-DAD/MS : Use a C18 column with acetonitrile/water (0.1% formic acid) to resolve cyclopentanol (degradation product) from intact ester.

- Forced degradation : Expose the compound to heat (60°C, 48h) and UV light to simulate accelerated aging.

- Quantification : Track peak area reduction of the parent compound and correlate with cyclopentanol formation .

Advanced: What analytical challenges arise in quantifying trifluoroacetate-protein adducts in biological systems?

Answer:

- Adduct isolation : Use size-exclusion chromatography to separate protein-TFA complexes from free TFA.

- Detection : Apply high-resolution mass spectrometry (FT-ICR) with sodium trifluoroacetate clusters for precise calibration .

- Interference mitigation : Pre-treat samples with dithiothreitol to reduce disulfide bonds that non-specifically bind TFA .

Advanced: How do computational models predict the hydrolytic degradation kinetics of this compound?

Answer:

- QM/MM simulations : Calculate activation energies for ester bond cleavage under acidic vs. alkaline conditions.

- Kinetic parameters : Fit experimental data (e.g., Arrhenius plots) to validate transition-state theory predictions.

- Environmental relevance : Extend models to simulate hydrolysis in aquatic systems with variable pH (4–9) and salinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.